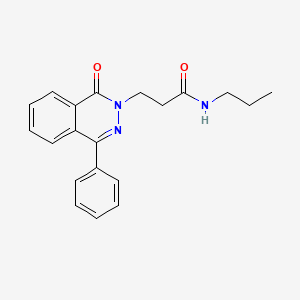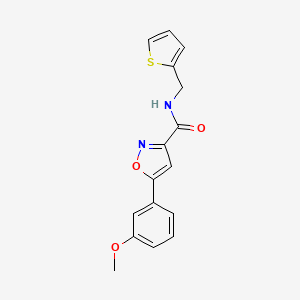![molecular formula C24H20N4O3S B4616843 2-[4-(1-naphthyl)-1-piperazinyl]-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B4616843.png)
2-[4-(1-naphthyl)-1-piperazinyl]-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex molecules like this often involves multi-step reactions, starting with simpler precursors. The construction of the thiazolylazo structure, for instance, can be achieved through stepwise assembly, involving reactions such as the formation of the thiazole ring, introduction of the nitrobenzylidene group, and subsequent attachment of the naphthyl-piperazinyl moiety. Optimizing reaction conditions such as solvent choice, temperature, and reagents is crucial for achieving high yields and purity (Fedyshyn et al., 2020).
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed using a variety of spectroscopic techniques, including NMR, IR, and UV-Vis spectroscopy, as well as computational methods like DFT for predicting geometric parameters and electronic properties. These analyses provide insights into the compound's conformation, electronic distribution, and potential reactive sites (Fedyshyn et al., 2020).
Chemical Reactions and Properties
Compounds with such structural diversity can participate in various chemical reactions, including complexation with metals, which can be exploited in analytical chemistry for the selective detection of metal ions. The presence of the nitro group and the piperazine ring opens pathways for further chemical modifications and functionalizations (Fedyshyn et al., 2020).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are influenced by the compound's molecular geometry and intermolecular interactions. Techniques like X-ray crystallography can provide detailed information on the compound's solid-state structure, highlighting features like hydrogen bonding and π-π interactions that can affect its physical properties.
Chemical Properties Analysis
The chemical properties of this compound are likely influenced by its functional groups. The nitro group, for instance, contributes to the compound's reactivity towards reduction, while the piperazine ring might engage in protonation-deprotonation equilibria in solution, affecting its basicity. The thiazolone moiety could participate in nucleophilic reactions, given the presence of the reactive carbonyl group.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis Techniques : New synthetic pathways have been developed for related compounds, highlighting their potential in creating diverse heterocyclic ring systems, which are crucial in pharmaceutical chemistry. For example, the synthesis of some new Thieno[2,3-b][1,6]naphthyridines and related compounds provides versatile intermediates for further chemical transformations (Geies et al., 1993).
Antimicrobial and Antitubercular Activity
- Antimicrobial Properties : Various derivatives have shown promising antibacterial and antifungal activities, making them potential candidates for addressing microbial resistance issues. For instance, the synthesis and antimicrobial properties of naphthylamine derivatives having a thiazolidinone moiety demonstrated significant antibacterial and antifungal properties (Petrikaitė et al., 2011).
Anticancer Activity
- Cytotoxic Agents : Compounds with related structures have been evaluated for their in vitro antioxidant activity and cancer cell inhibitory potential, highlighting their utility in designing new anticancer drugs. A study on 9-O-3-(1-piperazinyl/morpholinyl/piperidinyl)pentyl-berberines as potential antioxidant and cytotoxic agents showed excellent free radical scavenging efficacies and anticipated cytotoxic effects against cancer cell lines (Mistry et al., 2016).
Fluorescence Probes for Biological Applications
- Hydrogen Sulfide Detection : The development of a mitochondria-targeted reaction-based fluorescent probe for hydrogen sulfide based on the selective thiolysis of a related moiety attached to the piperazine-based naphthalimide scaffold. This probe exhibited excellent properties for intracellular imaging, indicating its potential use in investigating biological functions and pathological roles of H2S in living systems (Pak et al., 2016).
Propiedades
IUPAC Name |
(5E)-2-(4-naphthalen-1-ylpiperazin-1-yl)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O3S/c29-23-22(16-17-5-3-8-19(15-17)28(30)31)32-24(25-23)27-13-11-26(12-14-27)21-10-4-7-18-6-1-2-9-20(18)21/h1-10,15-16H,11-14H2/b22-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOLNMLJXMPYLK-CJLVFECKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC3=CC=CC=C32)C4=NC(=O)C(=CC5=CC(=CC=C5)[N+](=O)[O-])S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC3=CC=CC=C32)C4=NC(=O)/C(=C\C5=CC(=CC=C5)[N+](=O)[O-])/S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-chloro-1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide](/img/structure/B4616770.png)


![4-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4616785.png)
![2-[(4-butoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B4616802.png)

![2-(4-chlorophenyl)-4-{2-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4616816.png)
![2-(3-methyl-1-benzofuran-2-yl)-5-[4-(methylthio)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4616821.png)
![2'-({[4-(methoxycarbonyl)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid](/img/structure/B4616824.png)


![methyl 10-methyl-2-(4-methylphenyl)-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B4616857.png)
![4-({5-[(2-chloro-6-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B4616881.png)